
2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple trichloro and carbamic acid groups, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester typically involves the reaction of 2,2,2-trichloro-1-hydroxyethylamine with 2-methyl-2-propyltrimethylene glycol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,2-Trichloro-1-hydroxy-ethyl)-carbamic acid ethyl ester
- (2,2,2-Trichloro-1-hydroxy-ethyl)-carbamic acid methyl ester
- (2,2,3-Trichloro-1-hydroxy-butyl)-carbamic acid methyl ester
Uniqueness
Compared to similar compounds, Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester stands out due to its unique combination of trichloro and carbamic acid groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
25648-69-5 |
|---|---|
Molekularformel |
C13H20Cl6N2O6 |
Molekulargewicht |
513.0 g/mol |
IUPAC-Name |
[2-methyl-2-[(2,2,2-trichloro-1-hydroxyethyl)carbamoyloxymethyl]pentyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H20Cl6N2O6/c1-3-4-11(2,5-26-9(24)20-7(22)12(14,15)16)6-27-10(25)21-8(23)13(17,18)19/h7-8,22-23H,3-6H2,1-2H3,(H,20,24)(H,21,25) |
InChI-Schlüssel |
OMCKLQRQFUWZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(COC(=O)NC(C(Cl)(Cl)Cl)O)COC(=O)NC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


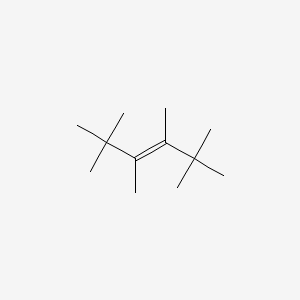
![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
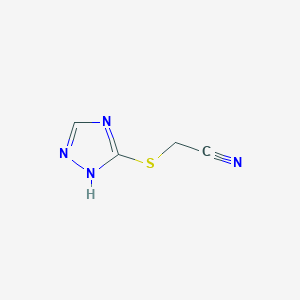
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
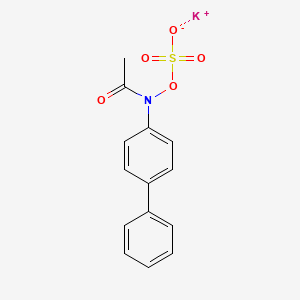
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
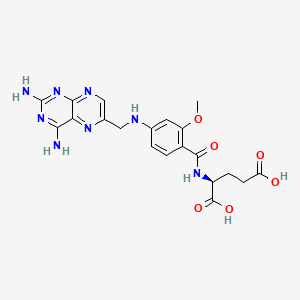

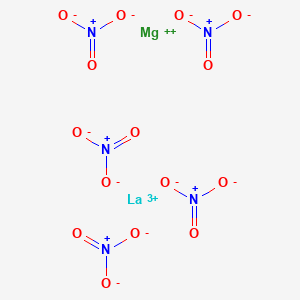
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)

